molecular formula C6H5F2NO2S B13595204 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid

Cat. No.: B13595204
M. Wt: 193.17 g/mol
InChI Key: RPWYTHKJHWYICX-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method includes the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by nickel and involves the difluoroethylation of arylboronic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nickel-catalyzed difluoroethylation reactions is a promising approach for large-scale synthesis due to its efficiency and the availability of reagents .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-3(2-12-5)4(10)11/h2H,1H3,(H,10,11)

InChI Key

RPWYTHKJHWYICX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)(F)F

Origin of Product

United States

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